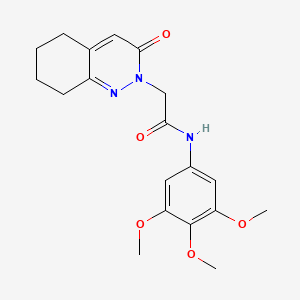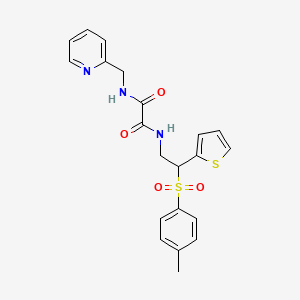![molecular formula C27H28ClN3O4 B11252915 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B11252915.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a phenylpiperazine group, and a chlorophenoxyacetamide segment. These structural features contribute to its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of Phenylpiperazine Intermediate: The phenylpiperazine group is often prepared by reacting phenylhydrazine with ethylene oxide, followed by cyclization.
Coupling Reaction: The benzodioxole and phenylpiperazine intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of Chlorophenoxyacetamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxyacetamide moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Triethylamine (TEA), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to alterations in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE
- N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-ETHYLPIPERAZIN-1-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE
Uniqueness
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE stands out due to its unique combination of structural features, which confer distinct chemical properties and biological activities. Its phenylpiperazine group, in particular, enhances its binding affinity to specific molecular targets, making it a valuable compound for therapeutic development.
Propiedades
Fórmula molecular |
C27H28ClN3O4 |
|---|---|
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C27H28ClN3O4/c28-21-7-9-23(10-8-21)33-18-27(32)29-17-24(20-6-11-25-26(16-20)35-19-34-25)31-14-12-30(13-15-31)22-4-2-1-3-5-22/h1-11,16,24H,12-15,17-19H2,(H,29,32) |
Clave InChI |
NVJKAAADNAUBRB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11252835.png)
![N-(3,4-Dimethylphenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-B][1,2,4]triazin-3-YL}sulfanyl)acetamide](/img/structure/B11252848.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11252852.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252864.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B11252880.png)

![N-cyclohexyl-2-{[7-hydroxy-6-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11252884.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B11252894.png)
![N-(3,5-dimethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11252898.png)
![N-(4-Bromo-3-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11252906.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11252911.png)
